molecular formula C61H95N17O13S B10846818 Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2

Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2

Cat. No.: B10846818
M. Wt: 1306.6 g/mol
InChI Key: MXTQBPBXNQHASJ-BHEJXMHWSA-N
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Description

The compound “Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2” is a peptide composed of eleven amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. This specific sequence is related to substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like “this compound” involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimization.

Biology

    Neurobiology: Studied for its role in neurotransmission and pain pathways.

    Cell Signaling: Investigated for its involvement in cell signaling mechanisms.

Medicine

    Therapeutics: Potential applications in developing pain management therapies and anti-inflammatory drugs.

Industry

Mechanism of Action

The compound “Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2” exerts its effects by interacting with specific receptors on cell surfaces. It is known to bind to neurokinin receptors, particularly the neurokinin 1 receptor, which is involved in pain perception and inflammatory responses. The binding of this peptide to its receptor triggers a cascade of intracellular signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Substance P: A related neuropeptide with a similar sequence but different biological activities.

    Neurokinin A: Another neuropeptide that shares some structural similarities and functions.

Uniqueness

“Arg-Pro-Lys-Pro-Gln-Ser-Phe-Phe-Gly-Leu-Met-NH2” is unique due to its specific sequence and the presence of the methionine residue at the C-terminus. This sequence confers distinct biological activities and receptor binding properties compared to other neuropeptides .

Properties

Molecular Formula

C61H95N17O13S

Molecular Weight

1306.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C61H95N17O13S/c1-36(2)31-43(54(85)71-40(51(65)82)25-30-92-3)70-50(81)34-69-52(83)44(32-37-15-6-4-7-16-37)74-55(86)45(33-38-17-8-5-9-18-38)75-56(87)46(35-79)76-53(84)41(23-24-49(64)80)72-57(88)48-22-14-29-78(48)60(91)42(20-10-11-26-62)73-58(89)47-21-13-28-77(47)59(90)39(63)19-12-27-68-61(66)67/h4-9,15-18,36,39-48,79H,10-14,19-35,62-63H2,1-3H3,(H2,64,80)(H2,65,82)(H,69,83)(H,70,81)(H,71,85)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,84)(H4,66,67,68)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

MXTQBPBXNQHASJ-BHEJXMHWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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